molecular formula C25H22N2O6 B4772156 N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B4772156
M. Wt: 446.5 g/mol
InChI Key: CGRRIZLIAGIAHF-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as Compound A, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound belongs to the class of isoindoline carboxamides and has shown promising results in several studies.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A is not yet fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its synthetic nature, which allows for easy modification and optimization. However, the limitations of using N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A in lab experiments include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A. One potential direction is the development of new drugs based on the structure of N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A. Another potential direction is the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A in more detail, in order to better understand its potential therapeutic applications. Additionally, the study of the pharmacokinetics and toxicity of N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A is necessary for its further development as a potential drug candidate.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has been studied for its potential use in various scientific research applications, including cancer research, neurodegenerative diseases, and inflammation. Several studies have shown that N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide A has anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxoisoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-4-33-21-8-6-5-7-20(21)27-24(29)17-11-9-15(13-18(17)25(27)30)23(28)26-19-12-10-16(31-2)14-22(19)32-3/h5-14H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRRIZLIAGIAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(2-ethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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